Sub-Nanomolar JAK2 Potency and >20-Fold Intra-Family Selectivity Versus Ruxolitinib and Fedratinib
NVP-BSK805 inhibits the JAK2 homology 1 (JH1) domain with an IC50 of 0.48 nM, representing a 6-fold greater potency than ruxolitinib (IC50 = 2.9 nM at 1 mM ATP) and a 35-fold greater potency than fedratinib (IC50 = 17 nM) in comparable enzymatic assays . Furthermore, NVP-BSK805 maintains >20-fold selectivity over JAK1 (IC50 = 31.63 nM), JAK3 (IC50 = 18.68 nM), and TYK2 (IC50 = 10.76 nM), whereas ruxolitinib's selectivity window narrows considerably at physiological ATP concentrations . In broader kinase profiling against a panel of 36 kinases, NVP-BSK805 demonstrates >300-fold selectivity, underscoring its utility as a highly specific JAK2 probe .
| Evidence Dimension | JAK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.48 nM (JAK2 JH1) |
| Comparator Or Baseline | Ruxolitinib: 2.9 nM; Fedratinib: 17 nM |
| Quantified Difference | 6-fold more potent than ruxolitinib; 35-fold more potent than fedratinib |
| Conditions | Enzymatic kinase assay at 1 mM ATP (physiological concentration) |
Why This Matters
Researchers requiring exquisite JAK2 specificity with minimal off-target kinase engagement should prioritize NVP-BSK805 over less selective clinical JAK2 inhibitors.
